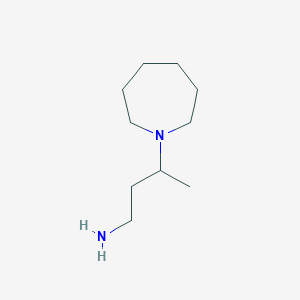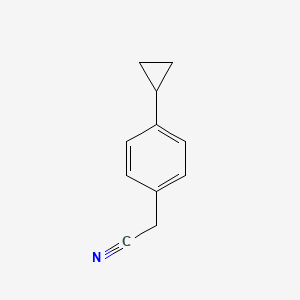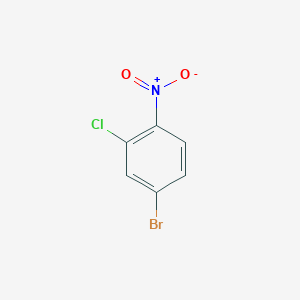![molecular formula C16H13IN2O2S B3038800 3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione CAS No. 903777-35-5](/img/structure/B3038800.png)
3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione
Vue d'ensemble
Description
“3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds . This compound also contains an aminophenyl group and an iodophenyl group, which could potentially contribute to its reactivity and biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the attachment of the aminophenyl and iodophenyl groups . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrrolidine ring, with the aminophenyl and iodophenyl groups attached at specific positions . The presence of these functional groups could influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . The aminophenyl and iodophenyl groups could potentially undergo various reactions, such as substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure . The presence of the aminophenyl and iodophenyl groups could potentially affect these properties .Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Synthesis Techniques : The synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives, related to the compound , is achieved through addition reactions involving amines and thiols. This process employs PMDTA as a base and a copper salt, yielding compounds with moderate-to-good yields (Bakhat Ali et al., 2015).
- Derivative Development : Derivatives of these compounds have been functionalized through various chemical reactions like oxidation alkylation and allylation (Bakhat Ali et al., 2015).
Biochemical Evaluation
- Inhibitory Activity : Analogues of aminoglutethimide, structurally similar to 3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione, have demonstrated inhibitory activity towards human placental aromatase and bovine adrenal cholesterol side chain cleavage enzyme systems (M. Daly et al., 1986).
Potential Therapeutic Applications
- Anti-tumour Agents : Novel pyrrolidine-2,5-dione based compounds have shown biological activity against human placental aromatase and other enzymes, suggesting potential as anti-tumor agents (S. Ahmed et al., 1995).
- Aromatase Inhibitors : Modifications of known inhibitors like WSP3 (a 3-(4′-Aminophenyl)pyrrolidine-2,5-dione derivative) have been studied for their potential as aromatase inhibitors, which could have therapeutic implications (K. Barrell et al., 1996).
Chemical and Molecular Structure Analysis
- Crystal Structure Studies : The crystal structure of various pyrrolidine-2,5-dione derivatives has been elucidated, providing insights into their molecular conformation and potential interactions (G. Argay et al., 1999).
Novel Synthesis Methods
- Nα-Urethane-Protected β- and γ-Amino Acids : New protocols have been established for the synthesis of Nα-urethane-protected β- and γ-amino acids using derivatives of pyrrolidine-2,5-dione, which could have broad applications in organic and medicinal chemistry (M. Cal et al., 2012).
Molecular Modelling and Design
- Molecular Modelling : Non-steroidal 1-substituted-3-[2'(4"-aminophenyl) alkyl] pyrrolidine-2,5-dione based reversible inhibitors of the Aromatase enzyme have been studied through molecular modelling, aiding in the design of further inhibitors (S. Ahmed, 1996).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-aminophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O2S/c17-10-1-5-12(6-2-10)19-15(20)9-14(16(19)21)22-13-7-3-11(18)4-8-13/h1-8,14H,9,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWAWLQTGULHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)SC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



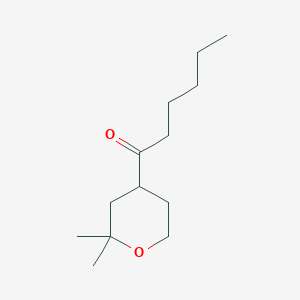



![8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B3038727.png)
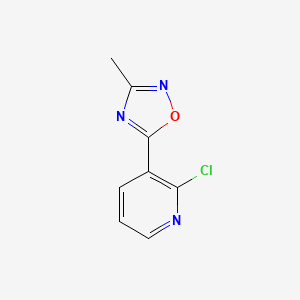
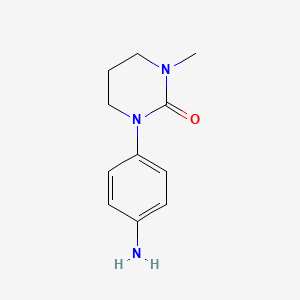
![2-(Difluoromethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3038733.png)
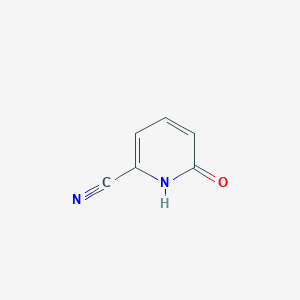
![3-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3038735.png)
